3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
Description
Properties
IUPAC Name |
3-fluoro-4-(2-hydroxyethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUCKXYFTBYZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656268 | |
| Record name | 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917226-74-5 | |
| Record name | 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile typically involves the reaction of 3-fluoro-4-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group is replaced by the hydroxyethoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-fluoro-4-(2-oxoethoxy)benzonitrile or 3-fluoro-4-(2-carboxyethoxy)benzonitrile.
Reduction: Formation of 3-fluoro-4-(2-hydroxyethoxy)benzylamine.
Substitution: Formation of 3-substituted-4-(2-hydroxyethoxy)benzonitrile derivatives.
Scientific Research Applications
Chemistry
3-Fluoro-4-(2-hydroxyethoxy)benzonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups can facilitate various chemical reactions, making it valuable in synthetic organic chemistry.
Biology
This compound has been investigated for its potential as a biochemical probe to study enzyme activities. The fluoro group enhances binding affinity to specific enzymes or receptors, while the hydroxyethoxy group improves solubility and bioavailability within biological systems.
Medicine
In medicinal chemistry, this compound is being explored for drug development. Its structure suggests potential activity against various biological targets:
- Antiviral Activity : Preliminary studies indicate that similar compounds may inhibit viral replication.
- Antibacterial and Antifungal Properties : Investigations suggest this compound may exhibit antibacterial and antifungal activities due to its structural characteristics.
Case Studies
- Antiviral Research : A study exploring the antiviral properties of fluorinated benzonitriles indicated that compounds with similar structures could inhibit viral replication effectively.
- Antibacterial Activity : Research on fluorinated derivatives demonstrated enhanced antibacterial properties, suggesting that this compound could exhibit similar effects.
- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that compounds with hydroxyethoxy groups showed improved binding affinities, indicating potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethoxy group can facilitate its solubility and transport within biological systems. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key structural analogs and their distinguishing features:
- Key Insight: The hydroxyethoxy group in the target compound introduces greater conformational flexibility compared to rigid phenoxy or formyl substituents. The dihedral angle in 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile suggests restricted rotation, whereas the hydroxyethoxy group may allow more dynamic intramolecular interactions.
Physicochemical Properties
- Hydroxyethoxy vs. Hydroxymethyl : The hydroxyethoxy group enhances water solubility compared to hydroxymethyl due to increased hydrogen-bonding capacity .
- Fluorine Position : Fluorine at the 3-position (meta to nitrile) reduces electron density at the nitrile group, affecting reactivity in nucleophilic substitutions .
Biological Activity
3-Fluoro-4-(2-hydroxyethoxy)benzonitrile is a chemical compound with a unique structure featuring a fluoro group, a hydroxyethoxy group, and a benzonitrile moiety. This combination allows for diverse applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and material science. Its biological activity has been explored in various studies, indicating potential uses in drug development and as a biochemical probe.
- Molecular Formula : C₉H₈FNO₂
- Average Mass : 181.166 g/mol
- Monoisotopic Mass : 181.053907 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluoro group enhances binding affinity to certain enzymes or receptors, while the hydroxyethoxy group improves solubility and transport within biological systems. The nitrile group can participate in hydrogen bonding, contributing to the compound's overall activity.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
- Antiviral Activity : The compound has been investigated for its potential as an antiviral agent. Studies have shown that similar compounds can inhibit viral replication, suggesting that this compound may possess comparable properties .
- Antibacterial and Antifungal Properties : Preliminary investigations suggest that this compound may exhibit antibacterial and antifungal activities, similar to other fluorinated derivatives. The presence of the hydroxyethoxy group may enhance these effects by improving solubility and bioavailability .
Case Studies and Research Findings
- In Vitro Studies : In various in vitro assays, compounds structurally similar to this compound have demonstrated promising results against multiple pathogens, including bacteria and viruses. These studies often measure the minimum inhibitory concentration (MIC) to assess potency.
- Comparative Analysis : A comparative study of related compounds indicated that those with a hydroxyethoxy substituent had enhanced solubility and biological activity compared to their counterparts lacking this group. This suggests that this compound could be more effective in biological systems due to its structural features .
Data Table: Biological Activity Comparison
Q & A
Q. What are the common synthetic routes for 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile, and how are yields optimized?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 3,4-difluorobenzonitrile with hydroquinone derivatives in the presence of a base (e.g., NaOH) and polar aprotic solvents (e.g., DMSO) at 80°C achieves yields up to 86% . Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of difluorobenzonitrile to hydroquinone) and reaction times (10–12 hours). Post-reaction purification via silica gel chromatography with pentane/ethyl acetate mixtures enhances purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR identify fluorine substitution patterns and hydroxyethoxy group integration. For example, aromatic protons resonate at δ 7.01–8.05 ppm, while fluorine signals appear near -120 ppm .
- IR Spectroscopy : Peaks at ~2228 cm confirm the nitrile group, and ~3105 cm corresponds to C–H stretching in aromatic/thiophene moieties .
- X-ray Crystallography : Resolves dihedral angles (e.g., 70.9° between aromatic rings) and hydrogen-bonding networks (O–H⋯N interactions) .
Q. How is the purity of this compound validated in synthetic workflows?
Combustion analysis (e.g., %C, %H, %N matching theoretical values within ±0.1%) and chromatographic methods (TLC/HPLC) ensure purity. For instance, in petroleum ether/EtOAc (9:1) confirms homogeneity . Mass spectrometry (EI-MS) with molecular ion peaks (e.g., m/z 269 for related analogs) further validates structural integrity .
Advanced Research Questions
Q. What computational methods predict the electronic and reactive properties of this compound?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict reactivity. Natural Bond Orbital (NBO) studies reveal charge transfer interactions, while Fukui indices identify nucleophilic/electrophilic sites. For example, the nitrile group exhibits high electrophilicity, making it prone to nucleophilic attack . UV-Vis spectra simulated via time-dependent DFT (TD-DFT) align with experimental λ values (~280 nm) .
Q. How do reaction conditions influence competing pathways in the synthesis of this compound?
Competing hydrolysis of the nitrile group can occur under basic conditions. Controlled pH (neutral to mildly basic) and low temperatures (10–40°C) minimize side reactions. For instance, using KCO instead of NaOH reduces hydrolysis risks during coupling reactions . Solvent choice (DMF vs. DMSO) also affects reaction rates and byproduct formation .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
Discrepancies in dihedral angles (e.g., X-ray vs. DFT-predicted values) are addressed by comparing torsion constraints and intermolecular forces. For example, crystal packing forces in orthorhombic systems (space group P222) may distort intramolecular angles compared to gas-phase DFT models . Cross-validation with solid-state NMR or temperature-dependent IR spectroscopy clarifies such conflicts .
Methodological Recommendations
- Synthesis : Use anhydrous DMSO and degassed conditions to prevent oxidation of the hydroxyethoxy group .
- Characterization : Pair X-ray diffraction with Hirshfeld surface analysis to quantify intermolecular interactions .
- Computational Modeling : Employ solvent effect corrections in DFT to improve agreement with experimental spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
